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Compound of Interest

Compound Name: 2-Pyridyl Tribromomethyl Sulfone

Cat. No.: B1312236

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of 2-Pyridyl Tribromomethyl Sulfone. Due to the limited availability of public
experimental data for this specific compound, this guide leverages established principles of
spectroscopy and data from analogous structures to predict its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This information is intended to
serve as a valuable resource for researchers in the fields of medicinal chemistry, organic
synthesis, and drug development who may be working with this or structurally related
molecules.

Chemical Structure and Properties

e |[UPAC Name: 2-(tribromomethylsulfonyl)pyridine

Molecular Formula: CeHaBrasNO2S[1]

Molecular Weight: 393.88 g/mol [1]

CAS Number: 59626-33-4[1]

Physical State: Crystalline solid[2]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 2-Pyridyl
Tribromomethyl Sulfone based on the analysis of its chemical structure and comparison with
related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
8.7-8.9 Doublet 1H H6 (a to N)
8.0-8.2 Triplet of doublets 1H H4 (y to N)
7.8-8.0 Doublet of doublets 1H H5 (B to N)
7.4-7.6 Triplet 1H H3 (B to N)

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (8) ppm Assighment
~160 C2 (C-S02)
~150 C6 (ato N)
~138 C4 (y to N)
~128 C5(BtoN)
~125 C3 (Bto N)
~45 CBr3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium-Weak Aromatic C-H stretch

1600 - 1580 Medium C=N stretching (pyridine ring)
1470 - 1430 Medium C=C stretching (pyridine ring)
1350 - 1300 Strong Asymmetric SOz stretch
1175-1130 Strong Symmetric SO2 stretch

800 - 700 Strong C-Br stretch

780 - 740 Strong Out-of-plane C-H bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

miz Interpretation

391/393/395/397 [M]*e Isotopic cluster due to three Br atoms
312/314/316 [M - Br]*

233/235 [M - 2Br]*

154 [M - CBrs]* or [CsHaNSO2]*

78 [CsHaN]* (Pyridyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data
discussed above. These protocols are based on standard laboratory practices for the
characterization of organic compounds.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 2-Pyridyl Tribromomethyl Sulfone
in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-dse) in a standard 5 mm NMR tube.
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 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 16-64 scans.

o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).
e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and 512-2048 scans.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

IR Spectroscopy

e Sample Preparation:

o KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr)
powder using an agate mortar and pestle. Press the mixture into a transparent pellet using
a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).

o Place the sample in the beam path and record the sample spectrum.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1. The data is usually
presented in the range of 4000-400 cm~1.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic
system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Utilize an appropriate ionization technique. Electron lonization (EIl) is common for
GC-MS, while Electrospray lonization (ESI) is typical for LC-MS.

o Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions
based on their mass-to-charge ratio (m/z).

o Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe
the molecular ion and key fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized compound like 2-Pyridyl Tribromomethyl Sulfone.
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Synthesis & Purification

Synthesis of 2-Pyridyl
Tribromomethyl Sulfone

:

Purification
(e.g., Recrystallization)

Spectroscopic Analysis

NMR Spectroscopy
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IR Spectroscopy
(FT-IR)

Mass Spectrometry

Data Inte vrpretation

Structure Confirmation

Click to download full resolution via product page
Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of
2-Pyridyl Tribromomethyl Sulfone. Experimental verification of this data is recommended for
definitive structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Pyridyl Triboromomethyl
Sulfone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312236#spectroscopic-data-of-2-pyridyl-
tribromomethyl-sulfone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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